Product packaging for 2-Methyl-N-(piperidin-4-yl)propanamide(Cat. No.:CAS No. 78555-37-0)

2-Methyl-N-(piperidin-4-yl)propanamide

Cat. No.: B7808241
CAS No.: 78555-37-0
M. Wt: 170.25 g/mol
InChI Key: BNCQNRLNKWZODO-UHFFFAOYSA-N
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Description

2-Methyl-N-(piperidin-4-yl)propanamide is a synthetic organic compound with the molecular formula C9H18N2O and a molecular weight of 170.25 g/mol . It is characterized by a propanamide group linked to the 3-position of a piperidine ring, a common structural motif in medicinal chemistry research . The compound is supplied as a powder and should be stored at room temperature . As a piperidine derivative, this structure is of significant interest in the design and synthesis of novel chemical entities for pharmacological and biological screening. Researchers utilize such building blocks to explore structure-activity relationships and develop new molecular probes. This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic or therapeutic use, nor for human or veterinary consumption. Please handle all chemicals with appropriate personal protective equipment and in accordance with your institution's safety protocols. Request the Safety Data Sheet (SDS) for detailed handling and safety information .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18N2O B7808241 2-Methyl-N-(piperidin-4-yl)propanamide CAS No. 78555-37-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-N-piperidin-4-ylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(2)9(12)11-8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNCQNRLNKWZODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1CCNCC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401294610
Record name 2-Methyl-N-4-piperidinylpropanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78555-37-0
Record name 2-Methyl-N-4-piperidinylpropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78555-37-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methyl-N-4-piperidinylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401294610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Amide Functionalized Piperidine Derivatives

Amide-functionalized piperidine (B6355638) derivatives represent a significant class of compounds in medicinal chemistry. nih.govacs.org These molecules are characterized by the presence of a piperidine ring, a common structural motif in many biologically active compounds, linked to an amide group. This combination of a cyclic amine and an amide functionality imparts a unique set of physicochemical properties that are often desirable in drug design.

The structural framework of 2-Methyl-N-(piperidin-4-yl)propanamide places it squarely within this chemical family. The piperidine ring provides a robust, saturated heterocyclic scaffold, while the N-substituted isobutyramide (B147143) group introduces a hydrogen bond donor and acceptor, influencing the molecule's polarity and potential for intermolecular interactions. The specific linkage at the 4-position of the piperidine ring is a common strategy in the development of various therapeutic agents.

Significance of the Piperidine Pharmacophore in Bioactive Molecule Design

The piperidine (B6355638) moiety is a ubiquitous pharmacophore in a vast array of pharmaceuticals and biologically active natural products. nih.govijnrd.orgencyclopedia.pub Its prevalence stems from its ability to confer favorable properties upon a molecule, such as improved bioavailability and metabolic stability. The six-membered ring can adopt a stable chair conformation, allowing for precise three-dimensional positioning of substituents, which is crucial for specific interactions with biological targets like receptors and enzymes. encyclopedia.pub

The piperidine ring is a key component in drugs targeting the central nervous system, as well as in antiviral, anticancer, and antihistaminic agents. researchgate.net Its basic nitrogen atom can be protonated at physiological pH, enabling ionic interactions that are often critical for binding to the active sites of proteins. The versatility of the piperidine scaffold allows for extensive chemical modification at various positions, making it an attractive building block for creating diverse chemical libraries for drug discovery. nih.gov

Strategic Positioning of the Isobutyramide Moiety Within Organic Synthesis

The isobutyramide (B147143) group, also known as the 2-methylpropanamide group, is a structurally significant component of 2-Methyl-N-(piperidin-4-yl)propanamide. wikipedia.org In organic synthesis, the introduction of an isobutyramide moiety can influence a molecule's conformational preferences and lipophilicity. The branched isopropyl group can provide steric hindrance that may affect the molecule's metabolism and binding affinity.

From a synthetic standpoint, the formation of the amide bond is a well-established and versatile reaction. evitachem.com Typically, this involves the coupling of a piperidine (B6355638) derivative, in this case, 4-aminopiperidine (B84694), with isobutyryl chloride or isobutyric acid in the presence of a suitable coupling agent. evitachem.com The isobutyramide functional group is generally stable under a variety of reaction conditions, making it a reliable component in multi-step synthetic sequences. ontosight.ai This stability is advantageous for the synthesis of more complex molecules where the isobutyramide is a key structural element. guidechem.com

Overview of Research Trajectories for 2 Methyl N Piperidin 4 Yl Propanamide in Preclinical and Fundamental Science

Computational Elucidation of Conformational Landscapes and Energy Minima

Direct computational studies detailing the conformational landscape and energy minima of this compound are not specifically documented. However, analysis of related N-acylpiperidines provides a foundational understanding. The piperidine ring typically adopts a chair conformation to minimize steric strain. For a 4-substituted piperidine, the substituent (in this case, the 2-methylpropanamide group) can exist in either an axial or equatorial position.

Generally, the equatorial position is energetically favored for bulky substituents to avoid 1,3-diaxial interactions. The energy difference between these conformers can be determined using computational methods such as Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). For the this compound molecule, it is hypothesized that the equatorial conformer would be significantly more stable.

Table 1: Hypothetical Low-Energy Conformers of this compound

Conformer Piperidine Ring Conformation Amide Substituent Position Relative Energy (Predicted)
1 Chair Equatorial Global Minimum
2 Chair Axial Higher Energy

Spectroscopic Probes for Dynamic Equilibria and Intramolecular Interactions

Advanced spectroscopic data for this compound is not available. However, techniques like 2D NMR would be invaluable in elucidating its structure and dynamics in solution.

¹H-¹H COSY (Correlation Spectroscopy): Would confirm the proton connectivity within the piperidine ring and the propanamide side chain.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Would map the direct connections between protons and their attached carbon atoms.

¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are crucial for conformational analysis. For instance, in the favored chair conformation with an equatorial substituent, NOE correlations would be expected between the axial protons at positions 2, 6 and the axial proton at position 4. The presence or absence of specific cross-peaks would help to confirm the dominant conformation in solution.

Vibrational Spectroscopy (FTIR/Raman): The infrared and Raman spectra would show characteristic vibrational modes. The amide I band (primarily C=O stretching) would be expected around 1640 cm⁻¹, and the N-H stretching vibration of the secondary amide would appear in the region of 3300 cm⁻¹. The exact positions of these bands can be influenced by hydrogen bonding.

Theoretical Electronic Structure and Quantum Chemical Properties

Without specific computational studies, a discussion of the theoretical electronic structure of this compound remains speculative. However, general characteristics can be inferred.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) would likely be localized on the electron-rich regions of the molecule, such as the nitrogen atoms and the carbonyl oxygen, which have lone pairs of electrons. The Lowest Unoccupied Molecular Orbital (LUMO) would likely be centered on the carbonyl group, particularly the antibonding π* orbital of the C=O bond. The HOMO-LUMO energy gap is a key indicator of the molecule's chemical reactivity and electronic transition properties.

Charge Distribution: The electrostatic potential map would show negative potential (red) around the carbonyl oxygen and the piperidine nitrogen, indicating regions susceptible to electrophilic attack. Positive potential (blue) would be expected around the amide and piperidine N-H protons, indicating sites for nucleophilic interaction.

Solid-State Polymorphism and Crystal Engineering Considerations for this compound

There is no published crystallographic data for this compound, and therefore, no information on its solid-state polymorphism. Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.

The presence of both a hydrogen bond donor (N-H) and acceptors (C=O, piperidine N) suggests that this molecule is likely to form robust hydrogen-bonded networks in the solid state. Different packing arrangements of these networks could lead to different polymorphs with varying physical properties, such as melting point and solubility. Crystal engineering principles could be applied to predict and control the formation of specific polymorphs or co-crystals by introducing other molecules that can interact via hydrogen bonding or other non-covalent interactions.

Stereochemical Analysis of Derivatives and Their Impact on Molecular Recognition

As this compound itself is achiral, a discussion of stereochemistry would apply to its derivatives. Introduction of a chiral center, for example, by substitution on the piperidine ring at a position other than C4, would result in enantiomers. The absolute configuration of these stereoisomers would be critical in molecular recognition processes, such as binding to a chiral receptor or enzyme. The different spatial arrangements of the functional groups in each enantiomer would lead to different binding affinities and biological activities. A detailed stereochemical analysis would require the synthesis and characterization of such chiral derivatives.

Retrosynthetic Disconnection Strategies for the this compound Scaffold

Retrosynthetic analysis is a foundational technique in organic synthesis for planning the creation of complex molecules. For the this compound scaffold, the most logical and widely practiced disconnection strategy involves severing the amide bond. This C-N bond cleavage is the key step in simplifying the target molecule.

This disconnection yields two primary synthons:

A nucleophilic amine component, which corresponds to 4-aminopiperidine (B84694) .

An electrophilic acyl component, which corresponds to isobutyric acid or one of its activated derivatives.

These precursors are generally simple, commercially available, and provide a convergent and efficient route to the final product. A common synthetic strategy involves using a protected form of the piperidine precursor, such as tert-butyl 4-aminopiperidine-1-carboxylate (N-Boc-4-aminopiperidine) , to ensure selective acylation at the 4-position amino group. nih.govacgpubs.org This protecting group strategy is crucial for achieving high chemoselectivity, as it prevents undesired side reactions at the piperidine ring's secondary nitrogen. The synthesis is then completed by a deprotection step to yield the final compound.

Amidation Chemistry for N-Functionalization of Piperidines

The formation of the amide bond is the central transformation in the synthesis of this compound. This can be achieved through several reliable methods, broadly categorized into coupling reagent-mediated syntheses and direct acylation approaches.

Coupling Reagent-Mediated Syntheses of this compound

This approach involves the direct condensation of a carboxylic acid (isobutyric acid) and an amine (4-aminopiperidine or its N-protected derivative) using a dehydrating agent known as a coupling reagent. These reagents activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine. This method is favored for its mild reaction conditions and high yields. A variety of coupling reagents have been developed, each with specific applications and advantages. numberanalytics.comnih.gov

Commonly used coupling systems include:

Carbodiimides : Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC), often used in conjunction with additives like 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) to improve efficiency and suppress side reactions like racemization. acgpubs.orgevitachem.com

Phosphonium Salts : Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP).

Uronium/Carbonium Salts : Reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) have been shown to be effective in solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF). researchgate.net

The choice of reagent and solvent system is critical and is often optimized to achieve the best results for a specific substrate pair. numberanalytics.com

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent SystemTypical SolventKey Advantages
EDC / DMAPDCM, DMFReadily available, water-soluble byproducts are easily removed. acgpubs.org
DCC / HOBtDCM, THFHigh yields, effective at preventing racemization.
COMUDCM, DMFHigh efficiency, can be superior to other reagents in greener solvents like 2-MeTHF. researchgate.net
B(OCH2CF3)3DMFAllows for simple filtration-based purification, avoiding aqueous workups. nih.gov

Direct Acylation Approaches Utilizing Activated Carboxylic Acid Derivatives

A more traditional and highly effective method for amide bond formation is the direct acylation of the amine with an activated carboxylic acid derivative. This approach bypasses the need for a separate coupling reagent by using a pre-activated electrophile.

The most common activated derivatives for this purpose are:

Acyl Halides : Isobutyryl chloride is a highly reactive electrophile that readily reacts with 4-aminopiperidine. The reaction is typically performed in the presence of a non-nucleophilic base, such as triethylamine (TEA) or pyridine , to scavenge the hydrochloric acid (HCl) byproduct. nih.govnih.gov

Acid Anhydrides : Isobutyric anhydride (B1165640) can also be used and offers the advantage of producing the less corrosive isobutyric acid as a byproduct.

This method is often fast, high-yielding, and cost-effective, particularly for large-scale synthesis. However, the handling of moisture-sensitive and corrosive acyl halides requires careful experimental control.

Chemo- and Regioselective Synthetic Routes to this compound

Selectivity is a paramount concern in the synthesis of N-functionalized piperidines. For this compound, two main types of selectivity are pertinent:

Chemoselectivity : The reaction must selectively form an amide at the desired nitrogen atom. The 4-aminopiperidine scaffold contains two nitrogen atoms: a primary exocyclic amine at the C4 position and a secondary endocyclic amine within the piperidine ring. The primary amine is significantly more nucleophilic and less sterically hindered than the secondary ring amine, leading to a strong intrinsic preference for acylation at the C4 position.

Regioselectivity : This term is closely related to chemoselectivity in this context. To ensure that the reaction occurs exclusively at the C4-amino group, a common and robust strategy is to employ an N-protected 4-aminopiperidine, such as tert-butyl 4-aminopiperidine-1-carboxylate . The tert-butoxycarbonyl (Boc) group on the ring nitrogen renders it non-nucleophilic, thereby directing the acylation to the only available primary amine. nih.govacgpubs.org Following the amide bond formation, the Boc group can be cleanly removed under acidic conditions (e.g., with trifluoroacetic acid or HCl) to furnish the final product. This two-step sequence guarantees the desired regiochemistry.

Sustainable and Process-Intensified Synthesis of this compound

Modern synthetic chemistry places a strong emphasis on sustainability and process efficiency. These principles are being actively applied to amide bond formation, including the synthesis of this compound.

Green Solvent Utilization: Traditional amide syntheses frequently rely on polar aprotic solvents like DMF, N-methylpyrrolidone (NMP), and DCM, which pose significant environmental and health concerns. rsc.org Research has identified several greener alternatives that can effectively replace these hazardous solvents. researchgate.netbohrium.com The selection of a suitable green solvent is a critical step in developing more sustainable processes. bohrium.com

Table 2: Green Solvent Alternatives for Amide Synthesis

Green SolventSourceKey Characteristics
2-Methyltetrahydrofuran (2-MeTHF) Biomass-derivedPerforms well in coupling reactions, sometimes superior to DMF. researchgate.net
Cyclopentyl methyl ether (CPME) -Effective green alternative for solid-phase peptide synthesis (SPPS). researchgate.net
Dimethyl Carbonate (DMC) -Nontoxic and can replace more hazardous reagents. bohrium.com
p-Cymene Biomass-derivedHas been used as a green reaction medium for amide syntheses. bohrium.com
Water -The ideal green solvent, though its use in amide synthesis can be challenging. bohrium.com

In some cases, solvent-free reaction conditions can be achieved, representing an ideal green chemistry scenario. rsc.org

Process Intensification using Flow Chemistry: Flow chemistry, or continuous manufacturing, offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and potential for automation. mdpi.com The synthesis of piperidine derivatives has been successfully adapted to flow chemistry systems. For instance, electrochemical flow cells have been used for the efficient and scalable synthesis of functionalized piperidines, demonstrating a modern approach to process intensification. nih.govnih.govresearchgate.net These systems allow for on-demand production of key intermediates at scales relevant for further chemical development. nih.govnih.gov

Strategies for Preparative Purification and Yield Optimization in Organic Synthesis

The isolation of a final product with high purity and in high yield is the ultimate goal of any synthetic procedure.

Preparative Purification: Following the synthesis of this compound, a purification strategy is required to remove unreacted starting materials, reagents, and byproducts. Several techniques are available:

Aqueous Workup/Extraction : A standard method to remove water-soluble impurities. For amide synthesis, acidic and basic washes can be used to remove unreacted amine and carboxylic acid, respectively. nih.gov

Crystallization/Recrystallization : This is a highly effective method for purifying solid compounds. researchgate.net If the product is crystalline, dissolving it in a minimum amount of a hot solvent (e.g., acetonitrile, ethanol) and allowing it to cool slowly can yield highly pure crystals. researchgate.net

Chromatography : For non-crystalline products or difficult-to-separate mixtures, chromatographic techniques are employed. Methods include preparative thin-layer chromatography (TLC), flash column chromatography on silica (B1680970) gel, or more advanced techniques like reversed-phase liquid chromatography (RPLC) and counter-current chromatography (CCC) for complex mixtures. nih.govnih.govresearchgate.net

Yield Optimization: Maximizing the reaction yield is crucial for an efficient synthesis. Optimization is a systematic process of adjusting reaction parameters to find the most favorable conditions. numberanalytics.com Key factors to consider include:

Reagents : Screening different coupling reagents or acylating agents can significantly impact yield. numberanalytics.com

Solvent and Temperature : A systematic screening of various solvents and reaction temperatures can identify the optimal conditions for a specific transformation. numberanalytics.comresearchgate.net

Concentration : Adjusting the concentration of reactants can influence the reaction rate and minimize side reactions. numberanalytics.com

Stoichiometry : Optimizing the molar ratios of the amine, carboxylic acid, and coupling reagent is essential to drive the reaction to completion.

By carefully controlling these variables, chemists can develop robust and high-yielding protocols for the synthesis of this compound.

Rational Design Principles for Piperidine Ring Modifications

The piperidine ring is a crucial component of the this compound scaffold, and its modification has been a key strategy in optimizing the pharmacological profile of these compounds. The position of substitution on the piperidine ring has been shown to be a critical determinant of activity. For instance, studies on fentanyl analogs, which share a similar 4-anilidopiperidine core, have revealed that substitutions at the 3 and 4 positions of the piperidine ring can significantly impact analgesic potency. Larger substituents at the 3-position have been found to decrease potency, suggesting that steric hindrance in this region is detrimental to receptor binding. researchgate.net

Furthermore, the nature of the substituent on the piperidine nitrogen is a major driver of activity. In a series of fentanyl analogs, replacing the phenethyl group with moieties like N-isopropyl-3-propanamide and N-t-butyl-3-propanamide resulted in compounds with an improved therapeutic index compared to the parent compound. nih.gov This highlights the importance of exploring various substituents at this position to modulate efficacy and safety.

The rationale behind these modifications often involves enhancing binding affinity to the target receptor and improving pharmacokinetic properties. For example, the introduction of polar groups can modulate solubility and cell permeability, while lipophilic groups can influence distribution and metabolism. Computational modeling and docking studies are often employed to guide the design of these modifications, providing insights into potential interactions with the receptor binding site. researchgate.net

Bioisosteric Replacements at the Amide Linkage of this compound

The amide bond in this compound is susceptible to enzymatic cleavage in vivo, which can limit its metabolic stability and bioavailability. cambridgemedchemconsulting.com To address this, researchers have explored the use of bioisosteres, which are chemical groups with similar physical or chemical properties that can replace the amide linkage while maintaining or improving biological activity.

Common bioisosteric replacements for the amide group include various five-membered heterocyclic rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles. cambridgemedchemconsulting.comnih.gov These heterocycles can mimic the geometry and hydrogen bonding capabilities of the amide bond but are generally more resistant to hydrolysis. cambridgemedchemconsulting.comnih.gov For instance, the replacement of an amide with a 1,2,4-oxadiazole (B8745197) has been successfully employed to enhance the metabolic stability of dipeptidyl peptidase-4 (DPP-4) inhibitors. nih.gov

Another strategy involves the use of a trifluoroethylamine group as an amide isostere. The electron-withdrawing nature of the trifluoromethyl group can mimic the carbonyl of the amide and increase metabolic stability by shielding the molecule from proteolytic degradation. drughunter.com Furthermore, sulfonamides have also been investigated as amide replacements, although their use can sometimes lead to solubility issues. cambridgemedchemconsulting.com The choice of a specific bioisostere is highly dependent on the specific molecular context and the desired pharmacological profile. drughunter.com

Modulation of the Isobutyryl Moiety for Enhanced Biological Properties (preclinical focus)

The isobutyryl group of this compound is another key area for modification to enhance biological properties. Structure-activity relationship studies have shown that alterations to this moiety can significantly impact potency and selectivity.

In a series of TRPV1 antagonists based on a similar propanamide scaffold, modifications to the propanamide portion were investigated. researchgate.net Replacing the α-methyl group with α,α-dimethyl or cyclopropyl (B3062369) groups was explored to understand the impact on receptor interaction. These modifications can influence the conformational flexibility of the molecule and its fit within the receptor binding pocket.

Furthermore, exploring different alkyl and aryl substituents in place of the isobutyryl group can lead to compounds with altered lipophilicity and metabolic stability. For example, replacing a t-butyl group with a trifluoromethyl oxetane (B1205548) has been shown to decrease lipophilicity and improve metabolic stability in some cases. cambridgemedchemconsulting.com These preclinical studies are crucial for identifying candidates with favorable drug-like properties for further development.

Synthesis and Evaluation of Substituted Analogs of this compound

The synthesis of substituted analogs of this compound typically involves multi-step reaction sequences. A common approach begins with a commercially available substituted piperidone, which is then elaborated through a series of reactions to introduce the desired substituents on the piperidine ring and the amide linkage. researchgate.netnih.gov For example, N-phenylation of a secondary aliphatic amide intermediate can be a key step in the synthesis of fentanyl analogs. researchgate.net

Once synthesized, these analogs are subjected to a battery of in vitro and in vivo evaluations to determine their pharmacological properties. Radioligand binding assays are commonly used to assess the affinity of the compounds for their target receptors. nih.gov Functional assays, such as the guinea pig isolated ileum (GPI) and mouse vas deferens (MVD) assays, are employed to characterize the agonist or antagonist activity of the compounds. nih.govnih.gov

The following table provides examples of synthesized analogs and their reported biological activities:

CompoundModificationBiological ActivityReference
N-(1-(2-phenoxyethyl)-4-piperidinyl)propionanilideReplacement of phenethyl group with a phenoxyethyl groupMore effective and less toxic than fentanyl in mice. researchgate.net
N-isopropyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamideAddition of a propanamide side chain to the piperidine nitrogenExhibited a higher therapeutic index than fentanyl. nih.gov
N-t-butyl-3-(4-(N-phenylpropionamido)piperidin-1-yl)propanamideAddition of a bulkier propanamide side chainShowed an increased therapeutic index compared to fentanyl. nih.gov
4-methyl fentanylAddition of a methyl group at the 4-position of the piperidine ringReported to be a super potent narcotic analgesic, approximately four times more potent than fentanyl. researchgate.net

Scaffold Hopping Approaches Based on the this compound Core

Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering novel core structures (scaffolds) that maintain the desired biological activity of a known active compound. uniroma1.itniper.gov.in This approach is valuable for identifying new chemical entities with improved properties or for navigating around existing intellectual property. uniroma1.itniper.gov.in

Starting from the this compound core, scaffold hopping can involve replacing the piperidine ring with other cyclic systems, such as pyrrolidines or perhydroazepines. researchgate.net The goal is to identify new scaffolds that can present the key pharmacophoric features in a similar spatial arrangement to the original molecule.

Computational methods, such as pharmacophore modeling and virtual screening, are often employed to identify potential replacement scaffolds. uniroma1.it These methods can search large chemical databases for molecules that match a 3D pharmacophore model derived from the active conformation of this compound or its analogs. A successful scaffold hop can lead to the identification of a completely new chemical series with the desired biological activity, as demonstrated by the development of bosutinib (B1684425) from gefitinib (B1684475) through the replacement of a quinazoline (B50416) ring with a quinoline (B57606) ring. niper.gov.in

Sophisticated Analytical Techniques for the Characterization and Quantification of 2 Methyl N Piperidin 4 Yl Propanamide

Advanced Chromatographic Separation and Detection for Impurity Profiling and Enantiomeric Purity

The separation and quantification of 2-Methyl-N-(piperidin-4-yl)propanamide and its potential impurities are primarily achieved through advanced chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a cornerstone method, often coupled with ultraviolet (UV) detection for routine analysis. For more complex impurity profiling, where structurally similar compounds may be present, Ultra-High-Performance Liquid Chromatography (UHPLC) offers higher resolution and faster analysis times.

Hyphenated techniques, which combine a separation method with a powerful detection method, are invaluable for impurity identification. nih.govnih.gov Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly powerful, as it provides not only retention time data but also mass-to-charge ratio information, aiding in the structural elucidation of unknown impurities. aaronchem.com

Given the potential for stereoisomerism in piperidine-containing compounds, the determination of enantiomeric purity is crucial. Chiral HPLC is the method of choice for separating enantiomers. nih.gov This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, allowing for their separation and individual quantification. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution. While specific chiral separation methods for this compound are not extensively documented in publicly available literature, the general principles of chiral HPLC would be applied.

Table 1: Chromatographic Techniques for Analysis of this compound and Related Compounds

TechniqueApplicationKey Advantages
HPLC-UV Routine purity analysis and quantification.Robust, reliable, and widely available.
UHPLC-UV/MS Impurity profiling and separation of complex mixtures.High resolution, speed, and sensitivity. MS provides mass information for identification. aaronchem.com
Chiral HPLC Separation and quantification of enantiomers.Enables determination of enantiomeric purity. nih.gov
LC-MS/MS Trace level quantification and structural elucidation of impurities.High selectivity and sensitivity. nih.gov

Mass Spectrometry for Fragmentation Pathway Elucidation and Quantitative Analysis in Research Samples

Mass spectrometry (MS) is an indispensable tool for the structural characterization and quantitative analysis of this compound. High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), provides highly accurate mass measurements, which can confirm the elemental composition of the parent molecule and its fragments.

Tandem mass spectrometry (MS/MS) is employed to elucidate the fragmentation pathways of the compound. In this technique, the protonated molecule is isolated and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic product ions. By analyzing these fragments, the connectivity of the molecule can be pieced together, providing a high degree of confidence in its identification. For compounds with similar structures, such as fentanyl analogs, characteristic fragmentation patterns have been established which can aid in the identification of new, related substances. nih.govnih.govaaronchem.com

For quantitative analysis in research samples, such as in metabolic studies, LC-MS/MS is the gold standard due to its high sensitivity and selectivity. This technique allows for the detection and quantification of the compound at very low concentrations in complex biological matrices.

Table 2: Potential Mass Spectrometric Fragments of this compound

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Potential Neutral Loss
[M+H]⁺Fragment ALoss of isobutene
[M+H]⁺Fragment BLoss of the isobutyramide (B147143) group
[M+H]⁺Fragment CCleavage within the piperidine (B6355638) ring

Note: This table represents hypothetical fragmentation based on the general principles of mass spectrometry for similar structures, as specific experimental data for this compound is not available.

Spectroscopic Techniques for Detailed Structural Confirmation Beyond Routine Identification

Beyond primary identification, spectroscopic techniques provide a deeper understanding of the three-dimensional structure and chemical environment of this compound.

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a powerful tool for unambiguously determining the connectivity of atoms within a molecule. Experiments such as COSY (Correlation Spectroscopy) reveal proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments show correlations between protons and carbons, including those separated by multiple bonds. This detailed connectivity map is crucial for distinguishing between isomers and confirming the precise structure of the compound and any related impurities.

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes within the molecule. These techniques are particularly sensitive to hydrogen bonding. For this compound, the N-H and C=O stretching vibrations of the amide group would be of particular interest. Changes in the position and shape of these vibrational bands can indicate the presence and strength of intermolecular hydrogen bonds, which can influence the compound's physical properties and biological activity.

X-ray Diffraction for Crystalline State Analysis and Absolute Configuration Determination

For solid, crystalline samples of this compound, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure. This technique provides precise atomic coordinates, bond lengths, and bond angles. Furthermore, it can establish the absolute configuration of a chiral center, which is critical for understanding its interaction with biological systems.

While no specific crystal structure data for this compound is publicly available, this technique would be essential for confirming the stereochemistry if a single enantiomer were isolated and crystallized. X-ray powder diffraction (XRPD) can also be used to characterize the crystalline form of the bulk material, which is important for formulation development and ensuring batch-to-batch consistency.

Bioanalytical Method Development and Validation in Preclinical Biological Matrices

The quantification of this compound in preclinical biological matrices, such as animal plasma and tissues, is a critical component of drug discovery and development. LC-MS/MS is the most commonly employed technique for this purpose due to its superior sensitivity and selectivity, which are necessary for measuring the low concentrations typically found in these samples.

The development of a robust bioanalytical method involves several key steps:

Sample Preparation: This is crucial for removing interferences from the biological matrix. Techniques such as protein precipitation, liquid-liquid extraction, or solid-phase extraction are used to isolate the analyte of interest.

Chromatography: An appropriate LC column and mobile phase are selected to achieve good separation of the analyte from endogenous matrix components and any potential metabolites.

Mass Spectrometry: The mass spectrometer is tuned to specifically detect and quantify the target compound, often using multiple reaction monitoring (MRM) for the highest level of selectivity.

Validation: The method must be rigorously validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability. This includes assessing parameters such as the lower limit of quantification (LLOQ), linearity, recovery, and matrix effects.

While specific validated bioanalytical methods for this compound in animal plasma or tissues are not described in the available literature, the general principles of bioanalytical method development and validation would be strictly followed to support preclinical studies.

Computational Chemistry and in Silico Modeling of 2 Methyl N Piperidin 4 Yl Propanamide

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is crucial for understanding the interaction between a ligand, such as 2-Methyl-N-(piperidin-4-yl)propanamide, and its biological target, typically a protein receptor or enzyme. The process involves placing the ligand into the binding site of the target and calculating a "docking score," which estimates the binding affinity. mdpi.com

In studies of structurally related N-phenyl-N-(piperidin-4-yl)propionamide derivatives, molecular docking has been instrumental in elucidating interactions with opioid receptors. nih.govnih.gov For instance, research has shown that specific substitutions on the core scaffold can dramatically influence binding affinity. One lead compound from these studies demonstrated an excellent binding affinity of 2 nM for the µ-opioid receptor, with a 5000-fold selectivity. nih.govnih.gov

The predictive power of docking lies in its ability to visualize key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, that stabilize the ligand-receptor complex. For this compound, docking simulations could predict its binding mode within a target's active site, guiding further structural modifications to enhance potency and selectivity. For example, similar studies on other compounds have identified critical hydrogen bonds with residues like SER 438 and ASP 437 in their respective targets. mdpi.com

Table 1: Representative Ligand-Target Interactions and Binding Affinities for Anilidopiperidine Analogs
Compound AnalogTarget ReceptorKey Interacting Residues (Predicted)Predicted Binding Affinity (Ki, nM)Reference
Analog 1 (with hydroxyl substitution)µ-Opioid ReceptorAsp147, Tyr3262 nih.govnih.gov
Analog 2 (with amino substitution)µ-Opioid ReceptorAsp147, Met15140 nih.gov
Analog 3 (with acetamide (B32628) substitution)µ-Opioid ReceptorAsp147, His5450 nih.gov
Analog 4 (N-phenylpropanamide core)µ-Opioid ReceptorAsp147, Trp293190 nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org By identifying key molecular descriptors that influence activity, QSAR models can predict the potency of novel analogs before their synthesis, saving time and resources. nih.govsemanticscholar.org

For analogs of this compound, a QSAR study would involve curating a dataset of structurally similar compounds with known biological activities. researchgate.net Molecular descriptors, which quantify various physicochemical properties (e.g., electronic, steric, and hydrophobic), are then calculated for each compound. Statistical techniques such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are employed to build a predictive model. researchgate.netwu.ac.th

A successful QSAR model provides insights into the structural features essential for activity. For example, a model might reveal that increased hydrophobicity in a specific region of the molecule enhances binding, while bulky substituents at another position are detrimental. These insights are invaluable for the rational design of new, more potent analogs based on the this compound scaffold. researchgate.net

Table 2: Key Molecular Descriptors in a Hypothetical QSAR Model for Piperidine (B6355638) Analogs
Descriptor TypeDescriptor NameDefinitionImpact on Activity (Example)
ElectronicDipole MomentA measure of the overall polarity of the molecule.Positive correlation may indicate importance of polar interactions.
StericMolar Refractivity (MR)Relates to the volume occupied by the molecule.An optimal range may suggest a well-defined binding pocket size.
HydrophobicLogPThe logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity.Positive correlation often linked to membrane permeability and hydrophobic interactions in the binding site.
TopologicalWiener IndexA descriptor of molecular branching.Negative correlation might suggest that linear structures are preferred.

Molecular Dynamics Simulations for Conformational Behavior and Binding Energetics

While molecular docking provides a static snapshot of ligand-receptor binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.govspringernature.com This technique is essential for understanding the conformational behavior of this compound and for calculating more accurate binding energetics. nih.gov

An MD simulation begins with the docked complex of the ligand and its target receptor solvated in a water box with ions to mimic physiological conditions. nih.gov The simulation then calculates the trajectory of every atom over a period, typically nanoseconds to microseconds, by solving Newton's equations of motion. nih.gov Analysis of the trajectory reveals the stability of the binding pose, the flexibility of different parts of the ligand and protein, and the specific interactions that persist over time.

Furthermore, MD simulations can be used to calculate the binding free energy using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA). These calculations provide a more rigorous estimation of binding affinity than docking scores alone, accounting for solvent effects and conformational changes upon binding.

Table 3: Typical Outputs and Insights from an MD Simulation
ParameterDescriptionInsight Gained
Root Mean Square Deviation (RMSD)Measures the average deviation of atomic positions from a reference structure over time.Indicates the stability of the ligand in the binding pocket and the overall protein structure.
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual residues or atoms around their average position.Identifies flexible and rigid regions of the protein and ligand.
Hydrogen Bond AnalysisTracks the formation and breaking of hydrogen bonds between the ligand and receptor over time.Reveals the most stable and critical hydrogen bond interactions for binding.
Binding Free Energy (ΔGbind)Calculated using MM/PBSA or MM/GBSA to estimate the strength of the ligand-receptor interaction.Provides a quantitative measure of binding affinity that can be compared across different analogs.

Density Functional Theory (DFT) for Reactivity Prediction and Spectroscopic Property Simulation

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net For this compound, DFT calculations can provide valuable information about its intrinsic properties, such as geometric structure, reactivity, and spectroscopic characteristics. researchgate.net

DFT can be used to predict the molecule's reactivity through the analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. nih.gov

Other reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be derived from DFT calculations, providing a comprehensive picture of the molecule's chemical behavior. mdpi.com Additionally, DFT is employed to simulate spectroscopic properties, such as infrared (IR) and nuclear magnetic resonance (NMR) spectra, which can aid in the structural characterization of the synthesized compound by comparing theoretical predictions with experimental data. researchgate.net

Table 4: Key Molecular Properties Calculated Using DFT
PropertyDefinitionSignificance for Drug Design
HOMO EnergyEnergy of the highest occupied molecular orbital.Indicates the tendency to donate electrons in a reaction.
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Indicates the tendency to accept electrons.
HOMO-LUMO GapThe energy difference between HOMO and LUMO.A larger gap suggests higher kinetic stability and lower chemical reactivity.
Molecular Electrostatic Potential (MEP)A map of electrostatic potential on the electron density surface.Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions. nih.gov
Vibrational FrequenciesCalculated frequencies corresponding to molecular vibrations.Allows for the simulation of IR spectra to confirm molecular structure. researchgate.net

In Silico Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) Profiling (preclinical focus)

A significant number of drug candidates fail in clinical trials due to poor pharmacokinetic properties or unforeseen toxicity. researchgate.net In silico ADMET profiling allows for the early prediction of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity properties, helping to identify and filter out candidates with unfavorable profiles. scispace.com

For this compound, a preclinical ADMET profile would be generated using various computational models. These models predict key parameters such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, interaction with cytochrome P450 (CYP) enzymes (key for metabolism), and potential for toxicity, such as hERG channel inhibition (a cardiac toxicity risk). researchgate.netnih.gov

Drug-likeness rules, such as Lipinski's Rule of Five, are also assessed to ensure the compound has physicochemical properties consistent with orally available drugs. Early in silico ADMET assessment is critical for guiding the optimization of the this compound scaffold to produce analogs with both high potency and favorable pharmacokinetic and safety profiles. researchgate.netresearchgate.net

Table 5: Representative Preclinical In Silico ADMET Profile
CategoryParameterPredicted Value/ClassificationSignificance
AbsorptionHuman Intestinal Absorption (HIA)HighIndicates good absorption from the gastrointestinal tract.
Caco-2 PermeabilityModerate to HighPredicts the rate of absorption across the intestinal epithelial cell barrier.
DistributionBlood-Brain Barrier (BBB) PermeabilityPredicted to crossCrucial for CNS-acting drugs; undesirable for peripherally acting drugs.
Plasma Protein Binding (PPB)HighAffects the free concentration of the drug available to act on the target.
MetabolismCYP2D6 InhibitorNon-inhibitorLow risk of drug-drug interactions involving this key metabolic enzyme.
CYP3A4 InhibitorInhibitorPotential for drug-drug interactions with other drugs metabolized by this enzyme.
ToxicityhERG InhibitionLow riskLow probability of causing cardiac arrhythmia (QT prolongation).
AMES MutagenicityNon-mutagenIndicates a low likelihood of being carcinogenic.

Preclinical Pharmacological Evaluation and Target Engagement of 2 Methyl N Piperidin 4 Yl Propanamide

Receptor Binding Affinity and Selectivity Profiling Across Receptor Panels

Currently, there is no publicly available data detailing the receptor binding affinity and selectivity profile of 2-Methyl-N-(piperidin-4-yl)propanamide. To ascertain its pharmacological activity, such studies would typically involve screening the compound against a broad panel of receptors, including but not limited to G-protein coupled receptors (GPCRs), ion channels, and transporters. The resulting data, usually presented as Ki or IC50 values, would be crucial in identifying the primary biological targets of the compound and understanding its potential for off-target effects.

Without these foundational binding studies, the primary mechanism of action of this compound remains uncharacterized.

Enzyme Inhibition Kinetics and Mechanism of Interaction Studies

Similar to the lack of receptor binding data, there are no published studies on the enzyme inhibition kinetics of this compound. Such investigations are critical if the compound is hypothesized to act via enzymatic inhibition. These studies would typically determine key parameters such as the IC50, Ki, and the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). The absence of this information means that the potential for this compound to modulate enzymatic activity is unknown.

In Vitro Functional Potency Assays (e.g., cell-based reporter assays, calcium mobilization studies)

No in vitro functional potency data for this compound has been reported in the scientific literature. Functional assays are essential to determine whether the binding of a compound to its target receptor results in a biological response, and to quantify the potency and efficacy of this interaction. Commonly used assays include cell-based reporter assays that measure downstream signaling events or calcium mobilization studies for GPCRs that couple through Gq proteins. Without such data, it is impossible to classify this compound as an agonist, antagonist, or inverse agonist at any particular target.

In Vivo Proof-of-Concept Studies in Animal Models (e.g., biomarker modulation, specific physiological effects without clinical efficacy claims)

A review of available literature reveals no in vivo studies conducted on this compound in any animal models. Proof-of-concept studies are fundamental in preclinical development to demonstrate that a compound can engage its target in a living organism and elicit a measurable physiological effect. These studies often involve monitoring relevant biomarkers or observing specific physiological changes that are indicative of target engagement. The lack of such studies for this compound means there is no current evidence of its potential biological activity in a whole-animal system.

Mechanistic Characterization of Ligand-Target Interactions at a Molecular Level

There is no information available regarding the mechanistic characterization of the interaction between this compound and any biological target at a molecular level. Techniques such as X-ray crystallography, cryo-electron microscopy, or computational modeling are often employed to elucidate the specific binding site and the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern the ligand-target recognition. This information is vital for understanding the basis of a compound's affinity and selectivity and for guiding further drug design and optimization. For this compound, this molecular understanding is currently absent.

Preclinical Pharmacokinetics and Pharmacodynamics Pk/pd of 2 Methyl N Piperidin 4 Yl Propanamide in Animal Models

In Vitro ADME Profiling

The in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) is a critical step in the preclinical evaluation of a new chemical entity. These studies help to predict the pharmacokinetic behavior of the compound in vivo.

Membrane Permeability and Efflux Transport Studies (e.g., Caco-2, MDCK)

Data regarding the membrane permeability and efflux transport of 2-Methyl-N-(piperidin-4-yl)propanamide from in vitro studies, such as those using Caco-2 or MDCK cell lines, are not extensively available in publicly accessible scientific literature. These assays are crucial for determining a compound's potential for oral absorption and its interaction with common efflux transporters like P-glycoprotein.

Assay TypeCell LineApparent Permeability (Papp)Efflux Ratio
Bidirectional PermeabilityCaco-2Data not availableData not available
Bidirectional PermeabilityMDCKData not availableData not available

Plasma Protein Binding Characteristics in Preclinical Species

The extent to which a compound binds to plasma proteins is a key determinant of its distribution and clearance. Specific data on the plasma protein binding of this compound in common preclinical species such as mice, rats, and dogs are not readily found in the available scientific literature.

SpeciesMethodPercent Bound (%)
MouseEquilibrium DialysisData not available
RatEquilibrium DialysisData not available
DogEquilibrium DialysisData not available
HumanEquilibrium DialysisData not available

Hepatic Metabolic Stability and Enzyme Induction/Inhibition Assays

Information regarding the metabolic stability of this compound in liver microsomes or hepatocytes from preclinical species is not widely reported. Such studies are essential for predicting the compound's clearance in the liver and its potential for drug-drug interactions through the induction or inhibition of cytochrome P450 enzymes.

Assay TypeTest SystemHalf-life (t½) (min)Intrinsic Clearance (CLint) (µL/min/mg protein)
Metabolic StabilityRat Liver MicrosomesData not availableData not available
Metabolic StabilityHuman Liver MicrosomesData not availableData not available
CYP InhibitionRecombinant Human CYPsData not availableData not available
CYP InductionHuman HepatocytesData not availableData not available

In Vivo Pharmacokinetic Studies Across Preclinical Species

In vivo studies in animal models provide a more integrated understanding of a compound's pharmacokinetic profile, taking into account all the ADME processes simultaneously.

Absorption and Bioavailability Determination in Animal Models

Specific data from in vivo studies in animal models to determine the absorption characteristics and oral bioavailability of this compound could not be located in a comprehensive search of scientific databases.

SpeciesRoute of AdministrationBioavailability (%)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)
RatOralData not availableData not availableData not availableData not available
RatIntravenousData not availableData not availableData not availableData not available

Distribution to Specific Tissues and Organs in Animal Models

There is a lack of publicly available data on the tissue distribution of this compound in animal models. These studies are important for understanding the extent to which the compound reaches its target organs and to identify any potential for accumulation in non-target tissues.

SpeciesTissueTissue-to-Plasma Ratio
RatBrainData not available
RatLiverData not available
RatKidneyData not available
RatLungData not available

Excretion Pathways and Mass Balance Studies in Preclinical Species

A thorough review of publicly available scientific literature and databases did not yield any specific studies on the excretion pathways or mass balance of this compound in any preclinical species. Information regarding the routes and extent of elimination of this compound, whether as the parent drug or its metabolites, remains unavailable in the public domain. Consequently, no data can be presented on its renal, biliary, or other excretion routes in animal models.

Preclinical PK/PD Modeling and Simulation for Dose-Response Relationships in Animal Models

There is no publicly available information on preclinical pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation for this compound. Research detailing the mathematical modeling of the relationship between the drug's concentration and its pharmacological effect over time in animal models has not been published. Therefore, it is not possible to describe the dose-response relationships or the models used to predict the therapeutic or toxicological effects of this compound in preclinical species.

Interspecies Pharmacokinetic Scaling (excluding human data)

No studies on the interspecies pharmacokinetic scaling of this compound between different animal species were found in the public domain. The allometric scaling or physiologically based pharmacokinetic (PBPK) modeling approaches to predict pharmacokinetic parameters across species (e.g., from rodents to canines) have not been reported for this compound. As such, there is no data to present on how its absorption, distribution, metabolism, and excretion (ADME) properties compare across different preclinical models.

Cellular and Molecular Mechanisms Underlying the Activity of 2 Methyl N Piperidin 4 Yl Propanamide

Elucidation of Primary Molecular Targets and Downstream Signaling Cascades

There is no scientific literature available that identifies the primary molecular targets of 2-Methyl-N-(piperidin-4-yl)propanamide. Research on structurally related compounds, such as certain fentanyl analogs which also contain a piperidine (B6355638) core, has extensively documented their interaction with opioid receptors. However, the unique structural feature of the 2-methylpropanamide group in the target compound means that its binding profile cannot be reliably extrapolated from these analogs. Without identification of the primary target(s), any corresponding downstream signaling cascades remain unknown.

Table 1: Postulated Molecular Targets and Signaling Pathways for this compound (Hypothetical)

Potential Molecular TargetPotential Downstream Signaling PathwaySupporting Evidence
Data Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only and is not based on experimental data.

Investigation of Off-Target Interactions and Polypharmacology

The off-target interactions and polypharmacological profile of this compound have not been characterized. Polypharmacology, the ability of a compound to interact with multiple targets, is a critical aspect of drug profiling. Studies on other piperidine-containing molecules have revealed a range of off-target activities, but this information is not directly applicable to this compound without specific experimental validation.

Table 2: Summary of Potential Off-Target Interactions for this compound (Hypothetical)

Off-Target SiteNature of InteractionInvestigated in
Data Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only and is not based on experimental data.

Impact on Cellular Pathways and Global Gene Expression Profiles (e.g., transcriptomics, proteomics)

No transcriptomic or proteomic studies have been published on the effects of this compound. Such studies are essential for understanding the global impact of a compound on cellular function, revealing changes in gene and protein expression that can elucidate mechanisms of action and potential toxicity. The lack of this data represents a significant gap in the pharmacological understanding of this compound.

Table 3: Key Genes/Proteins Potentially Modulated by this compound (Hypothetical)

Gene/ProteinFold Change (Up/Down)Cellular Pathway
Data Not AvailableData Not AvailableData Not Available

Note: This table is for illustrative purposes only and is not based on experimental data.

Subcellular Localization and Cellular Translocation Studies

The subcellular localization and mechanisms of cellular translocation for this compound are unknown. Understanding where a compound accumulates within a cell and how it crosses cellular membranes is fundamental to comprehending its biological activity. Without such studies, it is impossible to determine if the compound acts on cell surface receptors, intracellular targets, or has other site-specific effects.

Receptor Occupancy and Ligand-Induced Conformational Changes at the Target Level

As the molecular target(s) of this compound have not been identified, there are no receptor occupancy studies or investigations into ligand-induced conformational changes. These studies are crucial for quantifying the binding of a compound to its target and understanding the structural changes that initiate a biological response.

Preclinical Mechanistic Toxicology and Safety Pharmacology Studies of 2 Methyl N Piperidin 4 Yl Propanamide

In Vitro Cytotoxicity and Cell Viability Assessments Across Relevant Cell Lines

No specific data from in vitro cytotoxicity or cell viability assays for 2-Methyl-N-(piperidin-4-yl)propanamide are publicly accessible. Such studies are crucial in early-stage drug development to determine a compound's potential to cause cell death or inhibit cell growth in various cell lines, which can be indicative of its general toxicity.

Genotoxicity and Mutagenicity Evaluations (e.g., Ames test, in vitro chromosomal aberration assays)

There is no publicly available information on the genotoxic or mutagenic potential of this compound from standard assays like the Ames test or chromosomal aberration tests. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds by measuring the rate of reverse mutations in histidine-requiring Salmonella typhimurium strains. researchgate.netnih.govresearchgate.netmdpi.com

Organ-Specific Mechanistic Toxicity in Animal Models (e.g., histopathological changes at the cellular level, biomarker analysis, without clinical outcomes)

Detailed reports on organ-specific mechanistic toxicity studies in animal models for this compound, including histopathological findings and biomarker analyses, are not found in the available scientific literature. These studies are essential for identifying potential target organs of toxicity and understanding the underlying mechanisms of adverse effects at a cellular level.

Safety Pharmacology Assessment on Major Organ Systems in Animals (e.g., cardiovascular, central nervous system, respiratory effects in preclinical models, without clinical safety interpretations)

Specific preclinical safety pharmacology data on the effects of this compound on major organ systems such as the cardiovascular, central nervous, and respiratory systems are not available in public records. For instance, studies on related piperidine (B6355638) derivatives have shown cardiovascular effects in animal models, but this cannot be extrapolated to the specific compound . nih.gov

Assessment of Preclinical Drug-Drug Interaction Potential (e.g., CYP inhibition/induction)

Information regarding the potential of this compound to inhibit or induce cytochrome P450 (CYP) enzymes is not publicly documented. Understanding a compound's interaction with CYP enzymes is critical for predicting potential drug-drug interactions, as these enzymes play a key role in the metabolism of many therapeutic agents. criver.comnih.govnih.govmdpi.com

Formulation Science and Pre Formulation Considerations for 2 Methyl N Piperidin 4 Yl Propanamide in Preclinical Research

Dissolution and Solubility Enhancement Methodologies (theoretical/preclinical focus)

A primary hurdle in the preclinical development of many NCEs is poor aqueous solubility, which can limit oral bioavailability and complicate the preparation of parenteral formulations. Given the presence of a lipophilic piperidine (B6355638) moiety and a propanamide group, 2-Methyl-N-(piperidin-4-yl)propanamide may exhibit limited solubility in aqueous media. Several established methodologies can be theoretically applied to enhance its dissolution and solubility for preclinical evaluation. ijpbr.innih.gov

Physical modifications often represent the first line of investigation. Techniques such as micronization, which increases the surface area of the drug particles, can improve the dissolution rate. nih.gov Another approach is the preparation of amorphous solid dispersions, where the crystalline structure of the drug is disrupted by dispersing it within a polymeric carrier, thereby increasing its apparent solubility and dissolution. nih.gov

Chemical modifications focus on altering the microenvironment of the drug. The basic nitrogen in the piperidine ring suggests that the solubility of this compound will be pH-dependent. Therefore, creating a salt form (e.g., hydrochloride or citrate (B86180) salt) is a common and effective strategy to significantly improve aqueous solubility. brieflands.com The use of co-solvents, such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, or ethanol, is a widely employed technique for solubilizing nonpolar drugs in preclinical formulations. ijpbr.in Surfactants or complexing agents like cyclodextrins can also be used to encapsulate the molecule and enhance its solubility. brieflands.comstmjournals.com

A systematic screening of these methodologies would be essential to identify the most effective approach for this compound.

Table 1: Hypothetical Solubility of this compound with Various Enhancement Techniques This table presents illustrative data for theoretical comparison purposes.

Methodology Vehicle/System Hypothetical Solubility (mg/mL)
No Enhancement Deionized Water 0.05
pH Adjustment 0.1 N HCl (pH 1.2) 15.0
Co-solvency 20% PEG 400 in Water 2.5
Surfactant 1% Polysorbate 80 in Water 1.2
Complexation 10% Hydroxypropyl-β-cyclodextrin 8.0
Salt Formation Hydrochloride Salt in Water > 50.0

Development of Preclinical Delivery Systems

The choice of a delivery system for preclinical studies is dictated by the route of administration, the required concentration, and the animal species being used. Formulations must be well-tolerated and deliver the compound in a consistent manner. nih.govnih.gov

For oral administration in rodent toxicology or pharmacokinetic studies, simple aqueous suspensions or solutions are preferred. If solubility is a challenge, a suspension can be prepared using vehicles containing suspending agents like carboxymethylcellulose and wetting agents like polysorbates to ensure dose uniformity. nih.gov For solution-based oral dosing, solubilization techniques discussed previously, such as co-solvent systems (e.g., PEG 400/water, ethanol/water) or cyclodextrin-based solutions, would be developed. ijpbr.in

For parenteral (e.g., intravenous) administration, the formulation must be sterile, and the components must be safe for injection. nih.govroquette.com Isotonicity and physiological pH are important considerations to minimize irritation at the injection site. pharmaexcipients.com Commonly used parenteral vehicles include saline, dextrose solutions, and buffered systems. pharmaexcipients.com For a poorly soluble compound like this compound, solubilizing excipients are critical. A typical preclinical intravenous formulation might consist of the drug solubilized in a mixture of a co-solvent (e.g., propylene glycol, PEG 300), a surfactant (e.g., Polysorbate 80, Cremophor® EL), and an aqueous vehicle. nih.govsigmaaldrich.com

Table 2: Example Preclinical Formulations for Animal Studies These formulations are examples and would require tolerability and stability testing.

Formulation Type Route Components Purpose
Suspension Oral (Rodent) 0.5% Carboxymethylcellulose, 0.1% Polysorbate 80 in Water Early toxicology and PK screening
Solution Oral (Rodent) 10% Ethanol, 20% Propylene Glycol, 70% Water Bioavailability assessment
Solution Intravenous (Rat) 5% Dextrose in Water (if salt form is soluble) Absolute bioavailability, PK
Solubilized Formulation Intravenous (Dog) 10% Solutol® HS 15, 90% Saline IV toxicology for poorly soluble free base

Prodrug Strategies for Optimized Preclinical Pharmacokinetics

If this compound exhibits suboptimal pharmacokinetic properties, such as poor membrane permeability or rapid metabolism, a prodrug strategy may be considered. nih.gov Prodrugs are inactive derivatives that are converted in vivo to the active parent drug through enzymatic or chemical cleavage. google.com

The structure of this compound offers several handles for prodrug modification. The secondary amine within the piperidine ring is a common site for derivatization. For instance, acylation or carbamoylation of the piperidine nitrogen could yield a more lipophilic prodrug, potentially enhancing passive diffusion across the gastrointestinal tract. These promoieties would be designed for cleavage by esterases or other enzymes in the blood or tissues to release the active compound.

Another potential site is the amide bond itself, although this is less common. More likely, bioisosteric replacement of the amide bond could be explored if it is found to be a site of rapid metabolic cleavage. Replacing the amide with a more stable group, such as a 1,2,3-triazole, could improve metabolic stability while retaining key structural interactions. nih.gov

Table 3: Theoretical Prodrug Strategies for this compound This table presents hypothetical examples of prodrug modifications.

Prodrug Type Modification Site Promoieties Potential Advantage
N-Acyloxyalkyl Piperidine Nitrogen Pivaloyloxymethyl (POM) Enhanced oral absorption
N-Alkoxycarbonyl Piperidine Nitrogen Ethoxycarbonyl Improved permeability
Amino Acid Conjugate Piperidine Nitrogen L-Valine ester Potential for active transport

Stability of this compound in Preclinical Formulations

Ensuring the chemical stability of an NCE in its preclinical formulation is paramount for the integrity of toxicology and pharmacokinetic studies. The presence of an amide bond in this compound makes it susceptible to hydrolysis, particularly at non-neutral pH. nih.gov Therefore, stability studies are essential.

These studies typically involve storing the formulation under various conditions (e.g., refrigerated, room temperature, elevated temperature) and analyzing samples at specified time points. A stability-indicating analytical method, usually high-performance liquid chromatography (HPLC) with UV or mass spectrometric detection, is developed to separate the parent compound from any potential degradants. nih.gov Forced degradation studies (exposing the drug to harsh conditions like strong acid, base, oxidation, heat, and light) are conducted to understand potential degradation pathways and to confirm that the analytical method can detect all relevant degradation products. researchgate.net The stability data will inform the selection of a suitable formulation vehicle and define the acceptable storage conditions and use-by time for the prepared doses.

Table 4: Hypothetical Stability of a 1 mg/mL Formulation in 20% PEG 400/Water Data represents the percentage of initial concentration remaining.

Storage Condition Time Point % Remaining (pH 4.0) % Remaining (pH 7.4)
5°C 24 hours 99.8% 99.9%
5°C 7 days 98.5% 99.5%
25°C / 60% RH 24 hours 99.1% 99.6%
25°C / 60% RH 7 days 95.3% 98.0%

Solid-State Characterization for Pre-formulation Selection in Animal Studies

The solid-state properties of an NCE can significantly influence its processability, stability, and bioavailability. pharmaceuticalonline.com For this compound, it is crucial to characterize its solid form to ensure that a consistent and stable form is used across all preclinical studies. Different solid forms, such as polymorphs (different crystal lattices), solvates (containing solvent molecules), or an amorphous form, can have different solubilities, dissolution rates, and physical stability. pharmaceuticalonline.com

A standard solid-state characterization screen would employ several analytical techniques. nih.gov

Powder X-ray Diffraction (PXRD) is used to identify the crystalline form and detect polymorphism.

Differential Scanning Calorimetry (DSC) determines the melting point and thermal events, providing information on purity and crystallinity.

Thermogravimetric Analysis (TGA) measures weight loss upon heating, which is useful for identifying solvates or hydrates.

Microscopy (e.g., polarized light microscopy) provides information on particle size and morphology. youtube.com

Dynamic Vapor Sorption (DVS) assesses the hygroscopicity of the material.

Identifying the most thermodynamically stable crystalline form is often a primary goal, as this form is less likely to convert to another form during storage or processing, which could alter the drug's performance. pharmaceuticalonline.com

Table 5: Hypothetical Solid-State Properties of Two Polymorphic Forms This table illustrates how different solid forms can have distinct properties.

Property Form I Form II
Crystalline Form Anhydrous, Crystalline Monohydrate, Crystalline
Melting Point (DSC) 155°C 120°C (with dehydration)
Aqueous Solubility Low Slightly Higher
Hygroscopicity (DVS) Non-hygroscopic Hygroscopic
Thermodynamic Stability Most stable form Metastable, converts to Form I

Emerging Research Directions and Future Perspectives on 2 Methyl N Piperidin 4 Yl Propanamide

Exploration of Novel Therapeutic Applications (preclinical focus and target identification)

The 2-Methyl-N-(piperidin-4-yl)propanamide core is a well-established pharmacophore, particularly within the 4-anilidopiperidine class of opioids. arizona.edunih.gov Preclinical research is actively exploring derivatives of this scaffold to identify novel therapeutic applications beyond traditional pain management by targeting various opioid receptors (μ, δ, and κ) with greater selectivity and unique functional profiles.

The primary focus of preclinical studies has been to understand the structure-activity relationships (SAR) that govern the interaction of these compounds with opioid receptors. nih.gov Researchers have systematically modified the core structure to develop ligands with high affinity and selectivity for specific receptor subtypes. For example, the synthesis of novel opioid ligands based on the 4-anilidopiperidine scaffold has led to the discovery of compounds with excellent binding affinity and high selectivity for the μ-opioid receptor. arizona.edunih.gov One such lead compound demonstrated a binding affinity of 2 nM for the μ-opioid receptor, showing 5000-fold selectivity over other opioid receptors. arizona.edu

Further preclinical evaluations in cellular and tissue-based assays, such as the Guinea Pig Ileum (GPI) and Mouse Vas Deferens (MVD) assays, are used to characterize the functional activity of these new chemical entities as agonists, antagonists, or partial agonists. arizona.edunih.gov These studies are crucial for identifying candidates with desired pharmacological profiles, such as potent analgesia with a reduced side-effect profile. For instance, some analogs have shown potent agonist activities in GPI and MVD assays, indicating their potential efficacy. nih.govresearchgate.net

The exploration of this scaffold extends to non-traditional therapeutic areas. For example, kappa-opioid receptor (KOR) antagonists based on related structures have been investigated for their potential antidepressant-like effects. nih.gov The identification of novel targets and the elucidation of the complex signaling pathways modulated by these compounds remain a key focus of ongoing preclinical research.

Derivative TypeTarget ReceptorPreclinical Findings (In Vitro)Reference
5-Substituted Tetrahydronaphthalen-2yl-methyl derivativesμ-opioid receptorHigh binding affinity (Ki = 2 nM) and 5000-fold selectivity. Potent functional activity in GPI assays (EC50 = 55.20 nM). arizona.edunih.gov
N-phenyl-N-(piperidin-2-yl)propionamide analoguesμ-opioid receptorModerate to good binding affinities (Ki = 4-850 nM) with high selectivity over δ-opioid receptors. nih.gov
Enkephalin Analogues with 4-anilidopiperidine scaffoldμ and δ opioid receptorsNanomolar to subnanomolar binding affinities at both receptors; potent agonist activities. nih.gov

Development of Advanced Probes and Imaging Agents Based on the this compound Scaffold

The inherent ability of the this compound scaffold to selectively bind to specific biological targets, such as opioid receptors, makes it an excellent candidate for the development of advanced chemical probes and imaging agents. These tools are invaluable for basic research, enabling the visualization and quantification of receptor distribution, density, and occupancy in living systems.

One of the most significant applications is in the development of ligands for Positron Emission Tomography (PET), a non-invasive imaging technique. By incorporating a positron-emitting isotope, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F), into the molecular structure, researchers can create radiotracers that allow for the in vivo imaging of their target. For instance, a tritiated version of a kappa-opioid receptor (KOR) antagonist was developed for use in an in vivo binding assay, demonstrating the utility of this scaffold in creating research tools to measure receptor occupancy in the brain. nih.gov

The development of such imaging agents based on the this compound core offers several advantages:

Target Validation: Probes can confirm the presence and accessibility of a drug target in specific tissues or disease states.

Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Imaging agents can help elucidate the relationship between drug concentration at the target site and the pharmacological response.

Drug Discovery: Radiolabeled ligands are used in competition binding assays to screen for new compounds that bind to the same target.

Future development in this area will likely focus on creating probes with optimized properties, including higher affinity, greater selectivity, and more favorable pharmacokinetic profiles for clearer imaging results.

Integration with Systems Biology and Network Pharmacology Approaches for Deeper Understanding

Network pharmacology can be used to:

Identify Polypharmacology: Many drugs interact with multiple targets. Network analysis can predict these "off-target" interactions, which may contribute to both therapeutic efficacy and adverse effects. nih.gov This is particularly relevant for opioid ligands, which can have complex effects across different receptor subtypes and signaling pathways.

Elucidate Mechanisms of Action: By constructing and analyzing drug-target-disease networks, researchers can hypothesize the molecular mechanisms underlying a compound's activity. nih.govbiointerfaceresearch.com This can reveal why a particular derivative is effective for a certain condition and suggest new therapeutic indications.

Predict Drug Combinations: Systems biology can model how different drugs affect biological networks, helping to identify synergistic combinations that may be more effective or have fewer side effects than single-agent therapies. nih.gov

For the this compound scaffold, these approaches could be used to build interaction maps that connect the compound and its derivatives to a wide range of proteins and pathways. By integrating data from preclinical assays, molecular docking simulations, and gene expression studies, a comprehensive network model can be constructed to predict the systemic effects of these molecules and guide the design of next-generation therapeutics with improved efficacy and safety profiles. biointerfaceresearch.com

Challenges and Opportunities in Bridging Preclinical Findings to Translational Hypotheses

The transition from promising preclinical discoveries to successful clinical applications is a major bottleneck in drug development, often referred to as the "valley of death." researchgate.netnih.gov Compounds based on the this compound scaffold, despite strong preclinical data, face numerous challenges on this translational path.

Challenges:

Predictive Validity of Animal Models: Preclinical models of human diseases, particularly in areas like pain and neuropsychiatric disorders, often fail to accurately predict efficacy in humans. researchgate.netnih.gov A compound that shows potent analgesic effects in a rodent model may not have the same benefit in patients.

Translational Toxicology: Unforeseen toxicity in human trials is a major cause of drug failure. Species-specific differences in metabolism and off-target effects can make it difficult to predict human adverse events from animal toxicity studies. nih.govfrontiersin.org

Data Integrity and Reproducibility: A lack of rigor and reproducibility in preclinical research can lead to the advancement of compounds based on flawed data, resulting in costly late-stage failures. researchgate.net

Pharmacokinetics: Differences in drug absorption, distribution, metabolism, and excretion (ADME) between preclinical species and humans can lead to discrepancies in exposure and efficacy. frontiersin.org

Opportunities:

Biomarker Development: Identifying and validating biomarkers that can be measured in both preclinical models and humans can help bridge the translational gap. For example, PET imaging to measure receptor occupancy can provide evidence that a drug is engaging its target in the human brain at a safe and effective dose. nih.gov

Improved Preclinical Models: Developing more sophisticated and human-relevant preclinical models, such as those using human-derived cells or genetically engineered animals, could improve the predictive power of early-stage research.

Early Clinical Planning: Aligning preclinical study design with the objectives of early clinical trials is crucial. upm-inc.com This includes selecting appropriate preclinical endpoints and generating the necessary data to support an Investigational New Drug (IND) application. upm-inc.com

Modeling and Simulation: Utilizing pharmacokinetic/pharmacodynamic (PK/PD) modeling and simulation can help predict human outcomes from preclinical data and optimize the design of first-in-human trials. certara.com

Successfully navigating these challenges requires a multidisciplinary and strategic approach to de-risk the transition from the laboratory to the clinic. upm-inc.com

Uncharted Chemical Space for Derivative Synthesis and Biological Evaluation

The this compound scaffold offers a rich and versatile template for the synthesis of new derivatives with novel biological activities. The exploration of uncharted chemical space around this core structure is a key strategy for discovering next-generation therapeutics with improved properties such as enhanced potency, greater selectivity, better metabolic stability, or novel mechanisms of action.

The synthetic tractability of the scaffold allows for systematic modifications at several key positions:

The Piperidine (B6355638) Ring: Introduction of substituents on the piperidine ring can influence the molecule's conformation and interaction with the target protein. For example, methylation at the 3-position of the piperidine ring in fentanyl analogs has been shown to significantly alter potency. researchgate.net

The Propanamide Group: Modifications to the N-acyl group can modulate binding affinity and functional activity. Replacing the propanamide with other acyl groups or bioisosteres can lead to compounds with different pharmacological profiles.

The N-substituent on the Piperidine: This position is critical for activity in many analogs, such as the N-phenethyl group in fentanyl. researchgate.net Synthesizing libraries of compounds with diverse substituents at this position is a common strategy to explore SAR and optimize properties. arizona.eduresearchgate.net

Aromatic Ring Substitutions: In anilido-type derivatives, substitutions on the N-phenyl ring can fine-tune electronic and steric properties, impacting receptor affinity and selectivity. nih.gov

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-Methyl-N-(piperidin-4-yl)propanamide with high purity?

Answer:
The synthesis of this compound typically involves a two-step process:

Amide Bond Formation : React 2-methylpropanoyl chloride with 4-aminopiperidine in anhydrous dichloromethane under nitrogen atmosphere. Triethylamine is added to scavenge HCl, ensuring reaction efficiency.

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/methanol) followed by recrystallization from ethanol to achieve >98% purity.
Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: Which spectroscopic and analytical techniques are optimal for structural characterization?

Answer:
A multi-technique approach ensures accurate characterization:

  • NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆) to confirm proton environments (e.g., piperidinyl NH at δ 7.2 ppm, methyl groups at δ 1.1–1.3 ppm) .
  • Mass Spectrometry : High-resolution LC-MS (ESI+) to verify molecular ion [M+H]⁺ at m/z 185.15 and fragmentation patterns.
  • FT-IR : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .

Advanced: How to design receptor binding assays to evaluate its opioid receptor affinity?

Answer:

Radioligand Displacement Assays : Use [³H]DAMGO (μ-opioid receptor agonist) in HEK-293 cells expressing human μ-opioid receptors. Incubate with this compound (0.1 nM–10 µM) for 60 min at 25°C.

Data Analysis : Calculate IC₅₀ and Kᵢ values using nonlinear regression (GraphPad Prism). Compare to fentanyl derivatives (e.g., ortho-fluorofentanyl, Kᵢ = 1.2 nM) to contextualize potency .
Note : Include negative controls (vehicle) and validate receptor specificity via κ- and δ-opioid receptor parallel assays .

Advanced: How can researchers resolve contradictions in reported metabolic stability data?

Answer:
Contradictions often arise from variability in:

  • In Vitro Models : Standardize using pooled human liver microsomes (HLMs) with NADPH regeneration systems. Monitor metabolite formation (e.g., N-dealkylation) via LC-MS/MS.
  • Experimental Conditions : Maintain consistent pH (7.4), temperature (37°C), and incubation time (30–60 min).
  • Data Normalization : Express results as intrinsic clearance (CLᵢₙₜ) relative to positive controls (e.g., verapamil). Cross-validate with hepatocyte assays to account for phase II metabolism .

Advanced: What computational strategies predict its interaction with biological targets?

Answer:

Molecular Docking : Use AutoDock Vina to model binding poses in μ-opioid receptor crystal structures (PDB: 6DDE). Focus on key residues (Asp147, Tyr148, Trp318).

MD Simulations : Perform 100-ns simulations (GROMACS) to assess stability of ligand-receptor complexes. Calculate binding free energies (MM-PBSA).

SAR Analysis : Compare with analogs (e.g., norfentanyl) to identify critical substituents affecting potency and selectivity .

Basic: What are the recommended storage conditions to ensure compound stability?

Answer:

  • Short-Term : Store at –20°C in airtight, light-resistant vials with desiccant (≤1 month).
  • Long-Term : Lyophilize and store under argon at –80°C (stable ≥12 months).
  • Quality Control : Periodically assess purity via HPLC and NMR to detect degradation (e.g., hydrolysis of amide bond) .

Advanced: How to investigate its potential as a precursor in illicit drug synthesis?

Answer:

Reactivity Screening : React with phenethyl bromide under basic conditions (K₂CO₃, DMF) to synthesize fentanyl analogs. Monitor via LC-MS.

Regulatory Compliance : Cross-reference international precursor lists (e.g., UN Convention 1988, Schedule I) to identify controlled derivatives (e.g., norfentanyl) .

Forensic Detection : Develop GC-MS methods with EI ionization to distinguish this compound from regulated analogs .

Advanced: What strategies mitigate off-target effects in in vivo studies?

Answer:

  • Selectivity Profiling : Screen against a panel of 50+ GPCRs (Eurofins CEREP) to identify off-target interactions (e.g., serotonin receptors).
  • Dose Optimization : Conduct pharmacokinetic studies (rodents) to establish therapeutic index (LD₅₀/ED₅₀). Use slow-release formulations to minimize acute toxicity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.